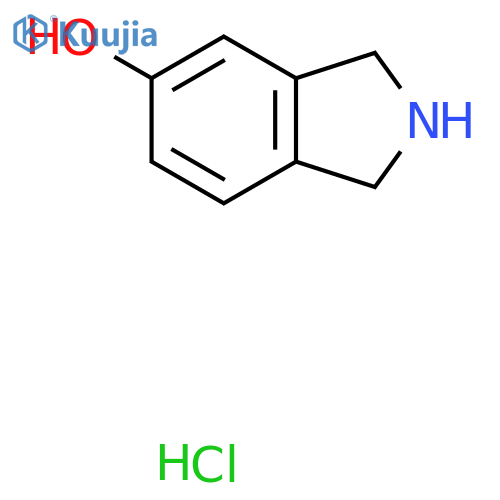Cas no 1126832-40-3 (Isoindolin-5-ol hydrochloride)

Isoindolin-5-ol hydrochloride structure
商品名:Isoindolin-5-ol hydrochloride
CAS番号:1126832-40-3
MF:C8H10ClNO
メガワット:171.624101161957
MDL:MFCD10700137
CID:4572301
PubChem ID:44474400
Isoindolin-5-ol hydrochloride 化学的及び物理的性質
名前と識別子
-
- Isoindolin-5-ol hydrochloride
- ISOINDOLIN-5-OL HCL
- 2,3-dihydro-1H-isoindol-5-ol;hydrochloride
- ISOINDOLIN-5 -OL HCL
- BVB83240
- SB64192
- AB0074064
- 2,3-Dihydro-5-hydroxy-1H-isoindole hydrochloride
- 2,3-DIHYDRO-1H-ISOINDOL-5-OL HYDROCHLORIDE
- 2,3-Dihydro-1H-isoindol-5-ol--hydrogen chloride (1/1)
- CS-0171029
- Isoindolin-5-ol hydrochloride; 97%
- SY103054
- MFCD10700137
- MFCD16037114
- SCHEMBL3772707
- 1126832-40-3
- AKOS030524863
- EN300-222830
- Isoindolin-5-olhydrochloride
- DTXSID90659208
- GYWKBIQJSDFUSK-UHFFFAOYSA-N
- AS-36035
-
- MDL: MFCD10700137
- インチ: 1S/C8H9NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h1-3,9-10H,4-5H2;1H
- InChIKey: GYWKBIQJSDFUSK-UHFFFAOYSA-N
- ほほえんだ: Cl.OC1C=CC2CNCC=2C=1
計算された属性
- せいみつぶんしりょう: 171.0450916g/mol
- どういたいしつりょう: 171.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.299
じっけんとくせい
- 色と性状: Yellow to Brown Solid
Isoindolin-5-ol hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P280;P305+P351+P338
- ちょぞうじょうけん:Room temperature
Isoindolin-5-ol hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0171029-1g |
Isoindolin-5-olhydrochloride |
1126832-40-3 | 1g |
$350.0 | 2022-04-28 | ||
| TRC | I779205-10mg |
Isoindolin-5-ol Hydrochloride |
1126832-40-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241669-250mg |
Isoindolin-5-olhydrochloride |
1126832-40-3 | 95% | 250mg |
¥940.00 | 2024-08-09 | |
| AstaTech | 52281-0.25/G |
ISOINDOLIN-5-OL HCL |
1126832-40-3 | 97% | 0.25g |
$246 | 2023-09-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241669-1g |
Isoindolin-5-olhydrochloride |
1126832-40-3 | 95% | 1g |
¥2921.00 | 2024-08-09 | |
| Enamine | EN300-222830-10g |
2,3-dihydro-1H-isoindol-5-ol hydrochloride |
1126832-40-3 | 10g |
$1697.0 | 2023-09-16 | ||
| ChemScence | CS-0171029-250mg |
Isoindolin-5-olhydrochloride |
1126832-40-3 | 250mg |
$190.0 | 2022-04-28 | ||
| Enamine | EN300-222830-0.25g |
2,3-dihydro-1H-isoindol-5-ol hydrochloride |
1126832-40-3 | 0.25g |
$295.0 | 2023-09-16 | ||
| AstaTech | 52281-1/G |
ISOINDOLIN-5-OL HCL |
1126832-40-3 | 97% | 1g |
$493 | 2023-09-17 | |
| AstaTech | 52281-0.1/g |
ISOINDOLIN-5-OL HCL |
1126832-40-3 | 97% | 0.1g |
$136 | 2023-09-17 |
Isoindolin-5-ol hydrochloride 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
1126832-40-3 (Isoindolin-5-ol hydrochloride) 関連製品
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2230780-65-9(IL-17A antagonist 3)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1126832-40-3)Isoindolin-5-ol hydrochloride

清らかである:99%
はかる:1g
価格 ($):327.0